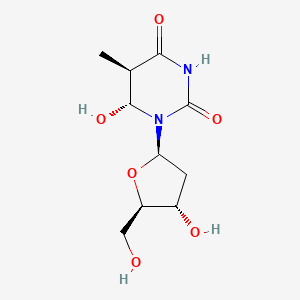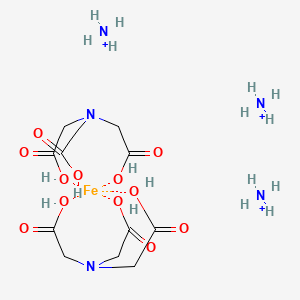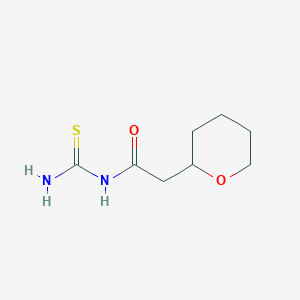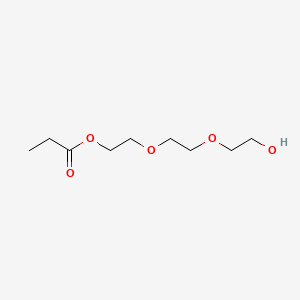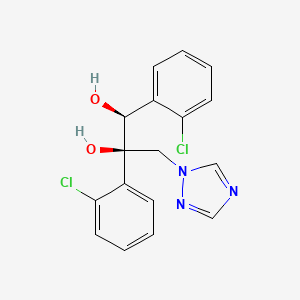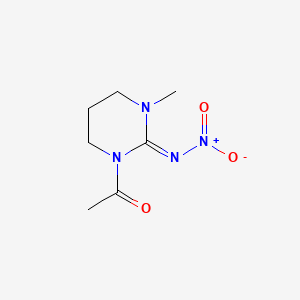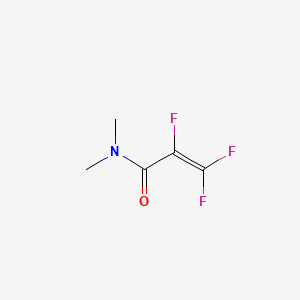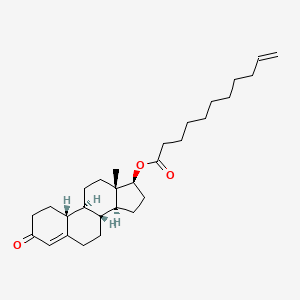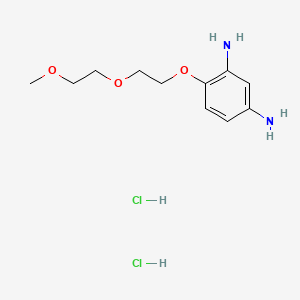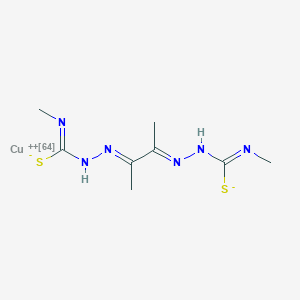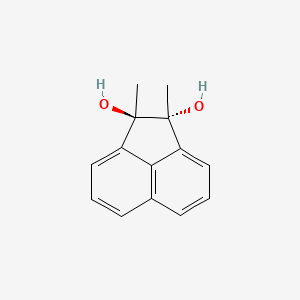
Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride is a complex organic compound with a unique structure that combines a long-chain fatty acid ester with a naphthalene ring and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride typically involves a multi-step process. The initial step often includes the esterification of dodecanoic acid with an appropriate alcohol. This is followed by the introduction of the naphthalene ring and the dimethylamino group through a series of substitution reactions. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to improve yield and efficiency. Catalysts such as ionic liquids can be used to facilitate the alkylation and esterification reactions, ensuring high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the ester group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride can be used as a probe to study cellular processes. Its fluorescent properties make it useful in imaging and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a drug candidate for targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester
- Ethanone, 1-[8-(dimethylamino)-1-naphthalenyl]-
- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
Uniqueness
Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride is unique due to its combination of a long-chain fatty acid ester with a naphthalene ring and a dimethylamino group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
119585-26-1 |
|---|---|
Molekularformel |
C32H52ClNO2 |
Molekulargewicht |
518.2 g/mol |
IUPAC-Name |
[8-(dimethylamino)-2-naphthalen-1-yloctyl] dodecanoate;hydrochloride |
InChI |
InChI=1S/C32H51NO2.ClH/c1-4-5-6-7-8-9-10-11-15-25-32(34)35-27-29(21-14-12-13-18-26-33(2)3)31-24-19-22-28-20-16-17-23-30(28)31;/h16-17,19-20,22-24,29H,4-15,18,21,25-27H2,1-3H3;1H |
InChI-Schlüssel |
FYBQNOOKZYIRAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(CCCCCCN(C)C)C1=CC=CC2=CC=CC=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


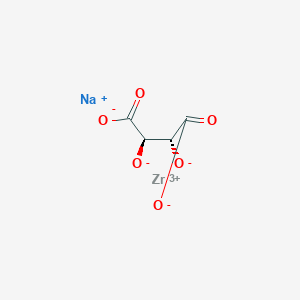
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
